molecular formula C10H13NO5S B13183986 Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

Cat. No.: B13183986
M. Wt: 259.28 g/mol
InChI Key: SKDVABFGPGBNAV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate: is an organic compound with the molecular formula C10H13NO5S. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoate structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate typically involves the following steps:

    Nitration: The starting material, methyl 4-methoxybenzoate, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino group is then sulfonated using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The amino group can be further reduced to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of methyl 2-amino-5-formyl-4-methoxybenzoate.

    Reduction: Formation of methyl 2-amino-5-methylsulfonyl-4-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-5-methoxybenzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets are required.

Biological Activity

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with the following functional groups:

  • Amino group at the second carbon
  • Methoxy group at the fourth carbon
  • Methanesulfonyl group at the fifth carbon

This configuration contributes to its unique reactivity and interaction potential with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways. For instance, its structural features allow it to form hydrogen bonds with enzyme active sites, potentially modulating their activity.
  • Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction processes within cells, impacting cellular responses to external stimuli.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological effects in vitro. A summary of findings from various studies is presented in the table below:

StudyCell LineConcentration (μM)Observed Effect
3T3-NIH10Inhibition of cellular proliferation
HeLa5Induction of apoptosis
BV-20.01Neuroprotective effects

These studies indicate that the compound may have applications in cancer therapy and neuroprotection.

Case Studies

  • Cancer Cell Proliferation : In a study involving HeLa cells, this compound was shown to induce apoptosis at concentrations as low as 5 μM. This suggests potential utility as an anticancer agent by targeting apoptotic pathways.
  • Neuroprotection : Research conducted on BV-2 microglial cells revealed that the compound exhibited neuroprotective properties at concentrations of 0.01 μM, indicating its potential in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-methoxybenzoateLacks the methanesulfonyl groupSimpler structure; fewer interactions
Methyl 2-amino-5-(methylsulfanyl)benzoateContains a methylsulfanyl insteadDifferent polarity; affects solubility
Methyl 2-amino-5-(methylsulfonyl)benzoateContains a sulfonyl groupIncreased polarity may enhance solubility and reactivity

This table highlights how variations in functional groups can significantly influence biological behavior and activity.

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3

InChI Key

SKDVABFGPGBNAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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